2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide
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Overview
Description
2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-dichlorobenzoyl chloride with 1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-ol under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and amide group allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorobenzene structure.
1-Naphthalenol, 2,4-dichloro-: Another compound with a dichlorobenzene moiety, used in various chemical applications.
2,4-Dichloro-1,3,5-triazine: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
Uniqueness
2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide is unique due to its combination of halogen atoms and amide functional group, which confer specific chemical and biological properties. Its hexafluoroisopropyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H9Cl2F7N2O |
---|---|
Molecular Weight |
449.1 g/mol |
IUPAC Name |
2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]benzamide |
InChI |
InChI=1S/C16H9Cl2F7N2O/c17-8-1-6-11(12(18)7-8)13(28)27-14(15(20,21)22,16(23,24)25)26-10-4-2-9(19)3-5-10/h1-7,26H,(H,27,28) |
InChI Key |
AZWJIZXTGQYDCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
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